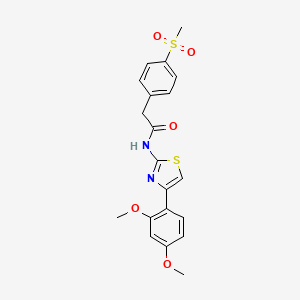

N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide

Description

Properties

IUPAC Name |

N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(4-methylsulfonylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O5S2/c1-26-14-6-9-16(18(11-14)27-2)17-12-28-20(21-17)22-19(23)10-13-4-7-15(8-5-13)29(3,24)25/h4-9,11-12H,10H2,1-3H3,(H,21,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGTXOXZDBLEDHE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C2=CSC(=N2)NC(=O)CC3=CC=C(C=C3)S(=O)(=O)C)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide typically involves multiple steps, starting with the preparation of the thiazole ring. One common method involves the cyclization of a suitable precursor, such as a 2-aminothiazole derivative, with a 2,4-dimethoxyphenyl ketone under acidic or basic conditions. The resulting intermediate is then coupled with a 4-(methylsulfonyl)phenyl acetic acid derivative using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or acids, while reduction of the sulfonyl group can produce sulfides.

Scientific Research Applications

N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential as a bioactive compound in various biological assays.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide involves its interaction with specific molecular targets and pathways. The thiazole ring and sulfonyl group are believed to play crucial roles in its bioactivity, potentially interacting with enzymes or receptors involved in inflammatory or cancer pathways. Detailed studies are required to elucidate the exact molecular mechanisms.

Comparison with Similar Compounds

Table 1: Structural Features of Comparable Thiazole-Acetamide Derivatives

- Electron-Donating vs. Withdrawing Groups : The target’s 2,4-dimethoxyphenyl group (electron-donating) contrasts with chlorine/fluorine substituents in –2 (electron-withdrawing). This difference may influence electronic properties and target binding .

- Sulfonyl vs.

Spectroscopic and Analytical Data

- IR/NMR Trends : The absence of C=O bands in triazole derivatives () confirms tautomeric shifts, whereas the target’s acetamide C=O (~1660–1680 cm⁻¹) and sulfonyl S=O (~1150 cm⁻¹) stretches would be critical for structural validation .

- Mass Spectrometry : Analogs in –2 show clear molecular ion peaks (e.g., m/z 446.30 for Compound 13, ), suggesting the target’s MS data would align with its molecular weight .

Biological Activity

N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and cardiovascular health. This article reviews the existing literature on its synthesis, biological activity, structure-activity relationships (SAR), and therapeutic potential.

- Molecular Formula : C18H18N2O4S

- Molecular Weight : 358.41 g/mol

- CAS Number : 794550-99-5

Synthesis

The compound can be synthesized through a multi-step process involving the reaction of thiazole derivatives with substituted phenyl acetamides. The synthetic pathway often includes:

- Formation of thiazole ring.

- Substitution reactions to introduce methoxy and sulfonyl groups.

- Final acetamide formation.

Anticancer Activity

Several studies have highlighted the anticancer properties of thiazole derivatives, including this compound.

- Mechanism of Action : The compound has been observed to induce apoptosis in cancer cells, which is critical for its anticancer activity. It affects cellular pathways by activating caspases and promoting DNA fragmentation.

- Cell Lines Tested : The compound has shown efficacy against various cancer cell lines, including A549 (lung cancer) and C6 (glioma). MTT assays indicate significant cytotoxicity with IC50 values in low micromolar ranges.

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | A549 | 12.5 | Apoptosis induction |

| This compound | C6 | 15.0 | Caspase activation |

Cardiovascular Activity

Thiazole derivatives have been explored for their potential as cholesteryl ester transfer protein (CETP) inhibitors, which play a significant role in lipid metabolism and cardiovascular disease.

- CETP Inhibition : The compound has demonstrated moderate inhibitory activity against CETP, with an IC50 value of approximately 9.03 µM in vitro. Structure-activity relationship studies suggest that modifications to the thiazole structure can enhance this activity.

Structure-Activity Relationships (SAR)

The SAR studies indicate that:

- Substituent Effects : Electron-donating groups such as methoxy at specific positions on the phenyl rings significantly enhance biological activity.

- Thiazole Ring Importance : The presence of the thiazole moiety is crucial for both anticancer and cardiovascular activities.

Case Studies

A notable study involved synthesizing various thiazole-based compounds and evaluating their anticancer properties through a series of assays:

- Study Design : A total of 36 compounds were synthesized and screened against multiple cancer cell lines.

- Results : Compounds with specific substitutions showed enhanced potency compared to standard treatments like doxorubicin.

Q & A

Q. What are the standard synthetic routes for N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide, and what key reaction conditions influence yield?

The synthesis typically involves multi-step organic reactions:

- Step 1 : Formation of the thiazole ring via condensation of 2,4-dimethoxyphenyl-substituted thiourea with α-halo ketones or esters.

- Step 2 : Introduction of the methylsulfonyl group via sulfonation of the phenylacetamide precursor using methylsulfonyl chloride under basic conditions (e.g., triethylamine).

- Step 3 : Final coupling reactions to integrate the acetamide moiety.

Key Conditions : - Solvent choice (DMF or dichloromethane) impacts solubility and reaction efficiency .

- Catalysts like anhydrous AlCl₃ may be required for electrophilic substitutions .

- Temperature control (60–80°C) minimizes side reactions .

Yield Optimization : Use flash column chromatography (n-hexane/ethyl acetate) for purification .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound's purity and structural integrity?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and molecular connectivity. Aromatic protons (δ 6.8–7.5 ppm) and sulfonyl groups (δ 3.1 ppm for -SO₂CH₃) are diagnostic .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ calculated for C₂₀H₂₁N₂O₅S₂: 433.09 g/mol) .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95% recommended for biological assays) .

Advanced Research Questions

Q. How can computational modeling predict the compound's interaction with biological targets, such as enzymes or receptors?

- Molecular Docking : Use software like AutoDock Vina to simulate binding affinities with targets (e.g., cyclooxygenase-2 or kinase enzymes). Focus on the thiazole ring and sulfonamide group for hydrogen bonding and hydrophobic interactions .

- MD Simulations : Run 100-ns molecular dynamics simulations in GROMACS to evaluate conformational stability in aqueous or lipid bilayer environments .

- QSAR Analysis : Correlate substituent electronegativity (e.g., methoxy vs. methylsulfonyl) with inhibitory constants (IC₅₀) to guide structural optimization .

Q. What strategies resolve contradictions in reported biological activity data across studies?

- Meta-Analysis : Aggregate data from enzymatic assays (e.g., IC₅₀ variability against COX-2) and apply statistical tools (ANOVA) to identify outliers .

- Dose-Response Validation : Re-test disputed activities under standardized conditions (e.g., fixed cell lines, consistent ATP levels in kinase assays) .

- Structural Confirmation : Re-characterize batches with conflicting results via XRD to rule out polymorphic differences .

Q. How do substituent modifications on the thiazole ring alter pharmacokinetic properties?

- Electron-Withdrawing Groups (e.g., -SO₂CH₃) : Increase metabolic stability by reducing cytochrome P450 oxidation. Assess via liver microsome assays .

- Methoxy Groups : Enhance blood-brain barrier penetration (logP <3.0) but may reduce aqueous solubility. Use shake-flask experiments to measure partition coefficients .

- Halogen Substitutions : Improve target binding affinity but may increase toxicity. Test in zebrafish models for acute toxicity (LC₅₀) .

Methodological Considerations for Experimental Design

Q. What in vitro assays are recommended for evaluating anticancer activity, and how should controls be designed?

- Cell Viability Assays : Use MTT or resazurin-based assays on cancer cell lines (e.g., MCF-7, HeLa). Include positive controls (e.g., doxorubicin) and solvent controls (DMSO ≤0.1%) .

- Apoptosis Detection : Annexin V-FITC/PI staining with flow cytometry. Validate caspase-3 activation via Western blot .

- Dose Range : Test 0.1–100 μM concentrations in triplicate to generate sigmoidal dose-response curves .

Q. How can synthetic byproducts be minimized during large-scale production?

- Reaction Monitoring : Use TLC (silica gel, ethyl acetate mobile phase) to track intermediates and terminate reactions at >90% conversion .

- Catalyst Optimization : Screen Pd/C or Ni catalysts for Suzuki-Miyaura couplings to reduce homocoupling byproducts .

- Workup Protocols : Liquid-liquid extraction (water/dichloromethane) removes polar impurities before crystallization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.